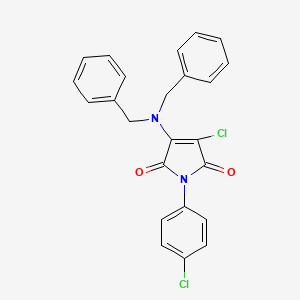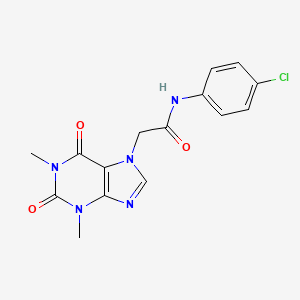![molecular formula C28H31BrN4O4S B11655569 (6Z)-6-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655569.png)
(6Z)-6-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6Z)-6-[(3-BROMO-5-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule featuring a thiadiazolo-pyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazolo-pyrimidinone structure. The process includes:
Formation of the Thiadiazole Ring: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the bromo, ethoxy, and phenoxy groups is carried out through nucleophilic substitution reactions.
Final Assembly: The final step involves the condensation of the substituted intermediates to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ethoxy and phenoxy groups can be oxidized under appropriate conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield an aldehyde or carboxylic acid, while reduction of the imino group results in an amine.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromo and phenoxy groups may allow it to bind to proteins or enzymes, inhibiting their activity. The thiadiazolo-pyrimidinone core can interact with nucleic acids, potentially affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Methylaervine: A β-carboline alkaloid with antifungal activity.
Pinacol Boronic Esters: Valuable building blocks in organic synthesis.
Uniqueness
What sets this compound apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propiedades
Fórmula molecular |
C28H31BrN4O4S |
|---|---|
Peso molecular |
599.5 g/mol |
Nombre IUPAC |
(6Z)-6-[[3-bromo-5-ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H31BrN4O4S/c1-6-24-32-33-26(30)20(27(34)31-28(33)38-24)13-18-14-21(29)25(23(15-18)35-7-2)37-11-10-36-22-12-17(5)8-9-19(22)16(3)4/h8-9,12-16,30H,6-7,10-11H2,1-5H3/b20-13-,30-26? |
Clave InChI |
QLTLMUSBSQWBEU-MEOZCULNSA-N |
SMILES isomérico |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Br)OCCOC4=C(C=CC(=C4)C)C(C)C)OCC)/C(=O)N=C2S1 |
SMILES canónico |
CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Br)OCCOC4=C(C=CC(=C4)C)C(C)C)OCC)C(=O)N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11655487.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide (non-preferred name)](/img/structure/B11655495.png)
![(5E)-1-(2,5-diethoxyphenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11655498.png)
![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11655505.png)

![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide](/img/structure/B11655514.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11655515.png)

![5-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B11655540.png)

![N-{4-[1-(3-cyanopropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11655547.png)

![(6Z)-6-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655562.png)
![2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11655573.png)
